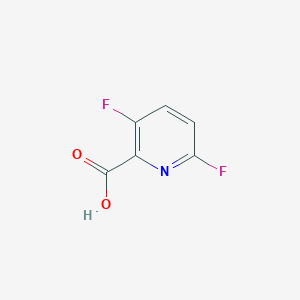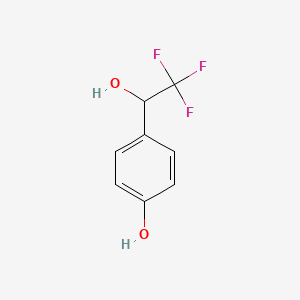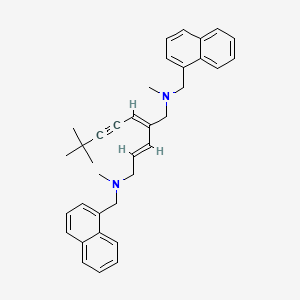
Terbinafine dimer
描述
Terbinafine dimer is a synthetic antifungal agent that has been used to treat a variety of fungal infections in humans and animals. It is a derivative of terbinafine, a broad-spectrum antifungal drug that has been used for over two decades. Terbinafine dimer has been shown to be effective in treating fungal infections of the skin, nails, and mucous membranes. The mechanism of action of terbinafine dimer is complex and involves the inhibition of several fungal enzymes. In addition, terbinafine dimer has been found to have antifungal activity against a variety of other fungi, including Candida, Aspergillus, and Cryptococcus species.
科学研究应用
Terbinafine Resistance Mechanisms
Terbinafine is an allylamine antifungal agent primarily targeting squalene epoxidase (SQLE), mainly used in the treatment of dermatophyte infections. Resistance to terbinafine in clinical isolates is significant, and specific point mutations in the SQLE gene are identified as the mechanism of resistance. These mutations lead to amino acid substitutions at specific positions in the SQLE protein, conferring a terbinafine-resistant phenotype. This resistance mechanism is vital in understanding and managing antifungal drug resistance, especially in pathogens like Trichophyton species (Yamada et al., 2017).
Terbinafine Metabolism and Bioactivation
The metabolism and bioactivation of terbinafine involve several cytochrome P450 isozymes, with CYP2C9 and 3A4 playing critical roles. These enzymes contribute significantly to terbinafine's metabolic clearance and the formation of its reactive allylic aldehyde metabolite, TBF-A. Understanding these metabolic pathways is crucial for assessing terbinafine's drug interactions and its hepatotoxicity potential (Barnette et al., 2019).
Terbinafine's Genotoxicity
The genotoxic effects of terbinafine have been studied in human lymphocytes, revealing that terbinafine does not induce significant genotoxic damage in the tested conditions. This research contributes to the safety profile of terbinafine, particularly in its antimycotic applications and potential use in cancer treatment (Tolomeotti et al., 2015).
Controlled Release of Terbinafine
Research into controlled release mechanisms for terbinafine, such as the use of pH-sensitive hydrogels, offers innovative approaches for its administration. These hydrogels can significantly affect the adsorption capacities and release behavior of terbinafine, potentially improving the effectiveness of its antifungal action and patient compliance (Şen & Yakar, 2001).
Drug Analysis and Stability
The bioanalytical method validation for terbinafine, particularly in human plasma, involves ensuring stability and reliability in its quantification. This is critical in pharmacokinetic studies and ensuring therapeutic efficacy and safety. The development of high-throughput and sensitive analytical methods, like LC-MS/MS, has significantly contributed to this field (Gurule et al., 2010).
Nanocomposite Films for Antifungal Activity
The synthesis of nanocomposite films incorporating terbinafine offers innovative approaches for antifungal applications. For instance, poly(dimethylsiloxane)/montmorillonite–terbinafine hydrochloride nanocomposite films have shown promising results in inhibiting fungal species like Candida albicans. Such advancements open new avenues in antifungal treatment strategies (Meng et al., 2009).
Terbinafine in Veterinary Use
Understanding the pharmacokinetics of terbinafine in animals, like dogs, is crucial for its application in veterinary medicine. Studies on the drug's absorption, distribution, metabolism, and excretion can inform effective dosing regimens and ensure the safe and effective treatment of fungal infections in animals (Sakai et al., 2011).
Terbinafine Resistance in Fungi
The genetic basis of terbinafine resistance in fungal species, like Aspergillus nidulans, has been explored. Identifying specific genes involved in resistance helps in understanding the evolution of drug resistance in fungi and guides the development of strategies to counteract resistance and ensure the continued effectiveness of antifungal agents (Rocha et al., 2002).
属性
IUPAC Name |
(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQDUPUWRZTLM-YQGGXCSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107573 | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine dimer | |
CAS RN |
934365-23-8 | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934365-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbinafine dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934365238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-4-(4,4-Dimethyl-2-pentyn-1-ylidene)-N1,N5-dimethyl-N1,N5-bis(1-naphthalenylmethyl)-2-pentene-1,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBINAFINE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810GN9842Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



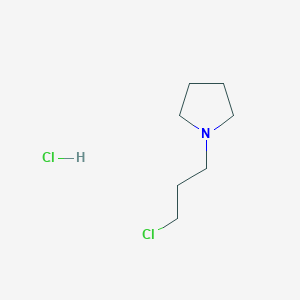
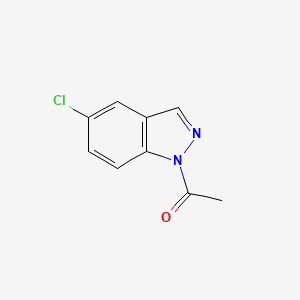
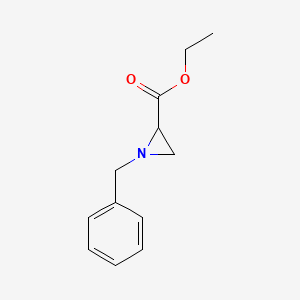
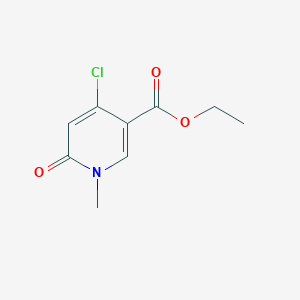
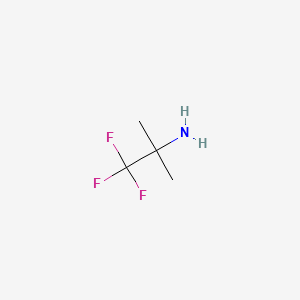
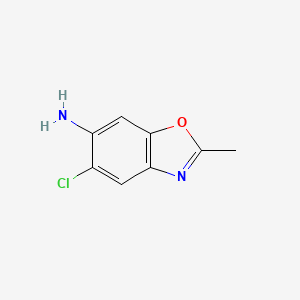
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)
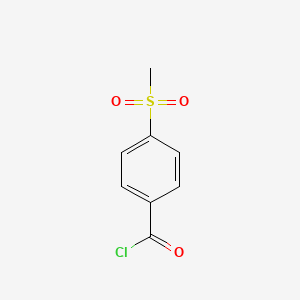
![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)
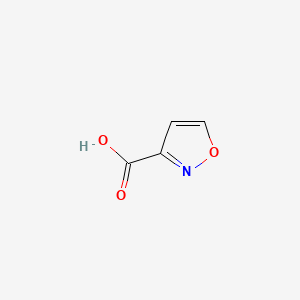

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
